molecular formula C14H18N2O2 B1424943 Benzyl 4,7-diazaspiro[2.5]octane-4-carboxylate CAS No. 787564-07-2

Benzyl 4,7-diazaspiro[2.5]octane-4-carboxylate

Cat. No.: B1424943
CAS No.: 787564-07-2
M. Wt: 246.3 g/mol
InChI Key: CNFXCAIYBBEOLR-UHFFFAOYSA-N
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Description

Benzyl 4,7-diazaspiro[2.5]octane-4-carboxylate (C₁₄H₁₈N₂O₂, MW 246.31 g/mol) is a spirocyclic compound featuring a bicyclic structure with a cyclopropane ring fused to a piperazine moiety. The benzyl ester group at the 4-position enhances its utility as a synthetic intermediate, particularly in medicinal chemistry and drug discovery . Its ChemSpider ID is 23078446, and it is also known by synonyms such as 4,7-diazaspiro[2.5]octane-4-carboxylic acid benzyl ester .

Preparation Methods

Key Synthetic Routes and Methods

Route from 1-Aminocyclopropane Carboxylic Acid Derivatives

One established method starts from 1-aminocyclopropane carboxylic acid derivatives, which are functionalized and cyclized to form the diazaspiro ring system.

  • Stepwise synthesis:
    • Preparation of 2-(benzylamino)ethyl acetate from benzylamine and ethyl bromoacetate.
    • Reaction of this intermediate with 1-((((benzyloxy)carbonyl)amino)cyclopropanecarboxylic acid) to form a key amide intermediate.
    • Cyclization followed by reduction yields 7-benzyl-4,7-diazaspiro[2.5]octane.

This route emphasizes the formation of the spirocyclic core via amide bond formation and subsequent ring closure.

Synthesis via 4-Methoxybenzyl (1-(Hydroxymethyl)cyclopropyl) Carbamate Derivatives

A more recent and safer approach involves the use of 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl) carbamate derivatives as starting materials. This method avoids hazardous reagents like boron trifluoride etherate and improves safety and efficiency.

  • Key steps:

    • Substitution reaction of a methanesulfonate derivative of the carbamate with nucleophiles such as glycine methyl ester hydrochloride in organic solvents (e.g., acetonitrile) under basic conditions (potassium carbonate preferred).
    • Addition and removal of protecting groups (benzyl, tert-butoxycarbonyl, benzyloxycarbonyl) to control reactivity.
    • Cyclization to form the diazaspiro ring.
    • Reduction steps to obtain the final benzyl-protected diazaspiro compound.
  • Typical reaction conditions:

    • Substitution at room temperature with stirring.
    • Use of bases like potassium carbonate or triethylamine.
    • Solvents include ethanol, isopropanol, acetonitrile, acetone, or ethyl acetate.
    • Protection/deprotection cycles to enable selective functional group transformations.

Reduction and Cyclization Processes

  • Reduction of intermediates such as 7-benzyl-4,7-diazaspiro[2.5]octane-5,8-dione using sodium borohydride in tetrahydrofuran at low temperatures (-10 to -5 °C).
  • Cyclization facilitated by boron trifluoride etherate, followed by quenching and extraction steps to isolate the spirocyclic amine.
  • Final purification by filtration, washing, and drying to yield the benzyl 4,7-diazaspiro[2.5]octane-4-carboxylate compound.

Comparative Data Table of Preparation Methods

Step/Aspect Route 1: Aminocyclopropane Acid Derivative Route 2: 4-Methoxybenzyl Carbamate Derivative Reduction & Cyclization
Starting material Benzylamine + ethyl bromoacetate 4-Methoxybenzyl (1-(hydroxymethyl)cyclopropyl) carbamate derivative 7-benzyl-4,7-diazaspiro[2.5]octane-5,8-dione
Key intermediate 2-(N-benzyl-1-(((benzyloxy)carbonyl)amino)cyclopropanecarboxamido)acetate ethyl ester Methanesulfonate derivative (compound I) 7-benzyl-4,7-diazaspiro[2.5]octane-5,8-dione
Reaction type Amide formation, cyclization, reduction Substitution, protection/deprotection, cyclization, reduction Reduction with NaBH4, BF3·etherate cyclization
Base used Not specified Potassium carbonate, triethylamine Not applicable
Solvent Not specified Acetonitrile, ethanol, isopropanol, acetone, ethyl acetate Tetrahydrofuran (THF)
Temperature Not specified Room temperature -10 to 70 °C (varies by step)
Yield Moderate (not explicitly stated) High (dependent on step, typically good yields) High (e.g., 345 g isolated product)
Safety considerations Use of brominated esters, potential hazards Avoids boron trifluoride etherate in early steps Use of boron trifluoride etherate in cyclization step requires caution
Protecting groups Benzyloxycarbonyl, benzyl Benzyl, tert-butoxycarbonyl, benzyloxycarbonyl N/A

Detailed Research Findings and Notes

  • The choice of protecting groups is crucial to facilitate selective reactions and avoid side reactions. Benzyl and benzyloxycarbonyl groups are commonly used due to their ease of removal and stability under reaction conditions.
  • Substitution reactions are typically carried out under mild conditions, with bases like potassium carbonate to neutralize acids formed and drive the reaction forward.
  • Reduction steps using sodium borohydride are effective for converting diketone intermediates to the corresponding diazaspiro amines.
  • The use of boron trifluoride etherate, while effective for cyclization, poses safety risks due to its corrosive and toxic nature and is therefore minimized or avoided in some synthetic routes.
  • The synthesis methods are adaptable to prepare various derivatives by altering protecting groups or nucleophiles, allowing for structural diversity in pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4,7-diazaspiro[2.5]octane-4-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .

Scientific Research Applications

Pharmaceutical Development

Lead Compound for Drug Design
Benzyl 4,7-diazaspiro[2.5]octane-4-carboxylate has been identified as a lead compound in the development of novel pharmaceuticals. Its structural features allow for modifications that can enhance biological activity and selectivity against specific targets. This compound is particularly noted for its potential to interact with biological systems due to its diazaspiro structure, which can confer unique pharmacological properties .

Antitumor Activity
Research indicates that derivatives of this compound exhibit antitumor activity by inhibiting the interaction between Mdm2 (murine double minute 2) protein and p53 protein, a crucial pathway in cancer biology. This inhibition can lead to the reactivation of p53, promoting apoptosis in cancer cells . Such mechanisms highlight the compound's potential as an anticancer agent.

Synthetic Applications

Synthesis of Complex Molecules
The compound serves as an intermediate in the synthesis of more complex nitrogen-containing heterocycles. For example, it can be utilized in cascade reactions to produce spirocyclic compounds with significant biological activities. These transformations often yield high stereoselectivity and efficiency, making this compound a valuable building block in organic synthesis .

Biological Studies

Pharmacological Research
The pharmacological profile of this compound has been explored through various studies focusing on its interaction with biological targets. Its derivatives have shown promise in modulating neurotransmitter systems and may have applications in treating neurological disorders due to their ability to cross the blood-brain barrier effectively .

Chemical Properties and Stability

This compound exhibits stability under various conditions, which is crucial for its application in drug formulation. The presence of the benzyl group enhances its lipophilicity, potentially improving absorption and bioavailability when administered as a pharmaceutical agent .

Summary Table of Applications

Application Area Description
Pharmaceutical DevelopmentLead compound for drug design with potential modifications for enhanced activity
Antitumor ActivityInhibits Mdm2-p53 interaction, promoting apoptosis in cancer cells
Synthetic ApplicationsIntermediate for synthesizing complex nitrogen-containing heterocycles
Biological StudiesPotential modulation of neurotransmitter systems; applications in neurological disorders
Chemical PropertiesExhibits stability and enhanced lipophilicity for improved absorption and bioavailability

Mechanism of Action

The mechanism of action of Benzyl 4,7-diazaspiro[2.5]octane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

a. tert-Butyl Derivatives

  • tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate (C₁₁H₂₀N₂O₂, MW 212.29 g/mol):

    • The tert-butyl (Boc) group replaces the benzyl ester, offering stability under basic conditions and ease of deprotection under acidic conditions (e.g., TFA) .
    • Synthesis : Achieved via iridium-catalyzed amination with allyl acetate in DMF (98% yield) .
    • Safety : Classified as acutely toxic (oral, Category 4) and irritating to skin/eyes (Category 2) .
  • tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate hemioxalate (C₂₄H₄₂N₄O₈, MW 514.61 g/mol):

    • A salt form with oxalic acid, enhancing crystallinity. Requires storage at 2–8°C under inert atmosphere .

b. Benzyl-Modified Analogs

  • 7-Benzyl-4,7-diazaspiro[2.5]octane :

    • Features a benzyl group directly on the nitrogen at the 7-position. Synthesized with yields up to 100% via optimized routes .
    • Key intermediate for complex pharmaceuticals, such as kinase inhibitors .
  • 4,7-Diazaspiro[2.5]octane-4-carboxylic acid benzyl ester (CAS 787564-07-2):

    • Structurally similar to the target compound but lacks detailed yield or application data .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point Boiling Point Solubility Stability
Benzyl 4,7-diazaspiro[2.5]octane-4-carboxylate 246.31 Not reported Not reported Likely polar aprotic solvents Stable under standard conditions
tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate 212.29 Not reported 301.3°C DMF, DCM Acid-labile
tert-Butyl hemioxalate salt 514.61 Not reported Not reported Limited (requires inert storage) Hygroscopic

Biological Activity

Benzyl 4,7-diazaspiro[2.5]octane-4-carboxylate (CAS No. 787564-07-2) is a compound of increasing interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and comparisons with related compounds.

Overview of the Compound

  • Molecular Formula : C14H18N2O2
  • Molecular Weight : 246.30 g/mol
  • Structure : The compound features a diazaspiro framework, which is significant for its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Inhibition of Mdm2-p53 Interaction : One of the key mechanisms involves inhibiting the interaction between Mdm2 (murine double minute 2) and p53 proteins. This interaction is critical for regulating cell cycle and apoptosis, making it a promising target for anticancer therapies .
  • Enzyme Modulation : The compound can act as an inhibitor or activator of various enzymes, potentially influencing metabolic pathways related to cancer and other diseases.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds and their implications for drug development:

StudyFindings
WO2009151069A1Identified compounds that inhibit Mdm2-p53 interaction show promise as anticancer agents .
Research on Diazaspiro CompoundsCompounds with spirocyclic structures have been noted for their diverse biological activities, including enzyme inhibition and potential therapeutic applications in cancer and neurological disorders.

Comparison with Similar Compounds

This compound can be compared with other diazaspiro compounds to highlight its unique features:

Compound NameMolecular FormulaKey Features
Benzyl 4,7-diazaspiro[2.5]octaneC14H18N2OLacks carboxylate group; simpler structure
Tert-butyl 7-benzyl-4,7-diazaspiro[2.5]octane-4-carboxylateC18H26N2O2Enhanced stability due to tert-butyl group; potential for improved biological activity
7-Benzyl-4,7-diazaspiro[2.5]octane-5,8-dioneC13H14N2OFeatures dione functionality; different steric properties

Q & A

Q. Basic: What are the key synthetic steps and purity assurance methods for Benzyl 4,7-diazaspiro[2.5]octane-4-carboxylate?

Answer:
The synthesis typically involves iridium-catalyzed amination (e.g., allyl acetate and Boc-protected diazaspiro intermediates) under optimized conditions (70°C in DMF), achieving yields up to 98% . Purity is ensured via silica gel column chromatography (e.g., hexane:ethyl acetate gradients) and validated by TLC (Rf = 0.29) . Advanced methods like HPLC (for enantiopurity, ee >95%) and HRMS confirm molecular identity . For intermediates like tert-butyl derivatives, recrystallization or salt formation (e.g., hemioxalate) enhances purity to >97% .

Q. Advanced: How does iridium catalysis improve enantioselectivity in diazaspiro compound synthesis?

Answer:
Iridium catalysts enable asymmetric allylic amination by stabilizing transition states through π-allyl interactions, favoring one enantiomer. For example, tert-butyl (S)-7-substituted derivatives achieve 95% ee under iridium catalysis, attributed to chiral ligand coordination and steric effects . Mechanistic studies suggest solvent polarity (e.g., DMF) enhances catalyst-substrate interactions, improving stereocontrol .

Q. Basic: Which spectroscopic techniques are critical for characterizing diazaspiro compounds?

Answer:

  • 1H/13C NMR : Assigns proton environments (e.g., spirocyclic CH2 groups at δ ~3.5 ppm) and carbon frameworks .
  • FTIR : Confirms functional groups (e.g., carbonyl stretches ~1700 cm⁻¹ for esters) .
  • HRMS : Validates molecular weight (e.g., m/z 757 [M+H]+ for derivatives) .
  • HPLC : Quantifies enantiomeric excess (e.g., 95% ee via chiral columns) .

Q. Advanced: How does the spirocyclic structure influence bioactivity in drugs like Risdiplam?

Answer:
The 4,7-diazaspiro[2.5]octane core in Risdiplam enhances 3D non-planarity, improving binding to SMN2 RNA via conformational restriction. This increases bioavailability and target engagement compared to planar analogs . Computational modeling (e.g., docking studies) shows the spiro moiety fills hydrophobic pockets, reducing off-target effects .

Q. Advanced: How can researchers address yield discrepancies in scaled-up synthesis?

Answer:
Contradictions arise from solvent polarity, mixing efficiency, or catalyst loading. For example, pilot-scale reactions may require adjusted DMF ratios or temperature gradients to maintain >90% yield . Kinetic studies (e.g., inline IR monitoring) optimize reaction progression, while DoE (Design of Experiments) identifies critical parameters like stirring rate .

Q. Basic: Why are tert-butyl groups preferred in diazaspiro intermediates?

Answer:
The tert-butyl moiety acts as a sterically hindered protecting group, stabilizing intermediates during synthesis (e.g., via Boc protection) and facilitating deprotection under mild acidic conditions (e.g., HCl/dioxane) . Its lipophilicity also aids in chromatographic separation .

Q. Advanced: Which computational methods predict binding affinity for diazaspiro derivatives?

Answer:

  • Molecular Dynamics (MD) : Simulates ligand-receptor interactions over time (e.g., SMN2-Risdiplam binding) .
  • QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups) with activity .
  • Docking Software (AutoDock Vina) : Predicts binding poses using spirocyclic conformational libraries .

Q. Basic: What impurities are common in synthesis, and how are they mitigated?

Answer:

  • Unreacted Starting Materials : Removed via column chromatography .
  • Diastereomers : Separated using chiral HPLC .
  • Oxidative Byproducts : Controlled by inert atmosphere (N2/Ar) .
    LCMS and NMR tracking identify impurities early .

Q. Advanced: How does solvent choice (e.g., DMF) impact reaction kinetics?

Answer:
DMF’s high polarity stabilizes charged intermediates (e.g., iridium-allyl complexes), accelerating nucleophilic attack. Kinetic studies show DMF increases reaction rates 3-fold vs. THF, with optimal temperatures (70°C) balancing activation energy and catalyst stability . Solvent viscosity also affects diffusion rates in heterogeneous systems .

Q. Basic: What storage conditions preserve diazaspiro compound stability?

Answer:
Store at 2–8°C in airtight, light-protected containers under inert gas (e.g., N2). Hydroscopic derivatives (e.g., hydrochlorides) require desiccants . Stability studies (e.g., accelerated degradation at 40°C/75% RH) validate shelf life .

Properties

IUPAC Name

benzyl 4,7-diazaspiro[2.5]octane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c17-13(18-10-12-4-2-1-3-5-12)16-9-8-15-11-14(16)6-7-14/h1-5,15H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNFXCAIYBBEOLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNCCN2C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50680033
Record name Benzyl 4,7-diazaspiro[2.5]octane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

787564-07-2
Record name Benzyl 4,7-diazaspiro[2.5]octane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name n-benzyloxycarbonyl-4,7-diazaspiro[2.5]octane
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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